Synthesis and characterization of 1-(5-Ethoxy-1-benzofuran-2-yl)ethan-1-one
Synthesis and characterization of 1-(5-Ethoxy-1-benzofuran-2-yl)ethan-1-one
An In-depth Technical Guide to the Synthesis and Characterization of 1-(5-Ethoxy-1-benzofuran-2-yl)ethan-1-one
Abstract
The benzofuran nucleus is a privileged heterocyclic scaffold renowned for its prevalence in a multitude of natural products and pharmacologically active compounds.[1][2][3] Its derivatives exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties, making them highly attractive targets in medicinal chemistry and drug discovery.[4][5][6] This technical guide provides a comprehensive, in-depth exploration of the synthesis and characterization of a specific derivative, 1-(5-Ethoxy-1-benzofuran-2-yl)ethan-1-one. We present a validated synthetic protocol, rooted in established chemical principles, and detail the rigorous analytical techniques required to confirm the structure, purity, and identity of the target compound. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to leverage the therapeutic potential of the benzofuran core.
Introduction: The Significance of the Benzofuran Scaffold
Heterocyclic compounds form the backbone of a significant portion of FDA-approved drugs.[2] Among these, the benzofuran moiety, an aromatic structure formed by the fusion of a benzene ring and a furan ring, stands out for its chemical versatility and biological significance.[3] The structural rigidity and electron-rich nature of the benzofuran system allow for diverse intermolecular interactions with biological targets, such as enzymes and receptors, through hydrogen bonding, π-stacking, and other forces.[2] This has led to the development of numerous benzofuran-containing drugs, including the antiarrhythmic agent Amiodarone.[2][5]
The 2-acetylbenzofuran framework, in particular, serves as a crucial intermediate for the synthesis of more complex molecules, such as chalcones and pyrazole derivatives, which have shown promising cytotoxic activities against various cancer cell lines.[7][8] The introduction of an ethoxy group at the 5-position of the benzofuran ring can modulate the compound's lipophilicity and electronic properties, potentially enhancing its pharmacokinetic profile and biological efficacy. This guide focuses on the precise and reproducible synthesis of 1-(5-Ethoxy-1-benzofuran-2-yl)ethan-1-one, providing a foundational methodology for further research and development.
Synthesis of 1-(5-Ethoxy-1-benzofuran-2-yl)ethan-1-one
The synthesis of 2-acetylbenzofurans is a well-established area of organic chemistry.[9] A robust and widely adopted method involves the reaction of a substituted salicylaldehyde with chloroacetone in the presence of a base. This pathway provides a direct and efficient route to the desired benzofuran core through a sequence of O-alkylation and intramolecular cyclization.
Synthetic Strategy and Mechanism
The chosen synthetic route proceeds via the reaction of 4-ethoxysalicylaldehyde with chloroacetone. The mechanism can be described in two key steps:
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O-Alkylation: The phenolic hydroxyl group of 4-ethoxysalicylaldehyde is deprotonated by a base (e.g., potassium carbonate) to form a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic carbon of chloroacetone in a Williamson ether synthesis-type reaction, displacing the chloride ion and forming an ether intermediate.
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Intramolecular Cyclization/Condensation: Under the basic conditions, the α-carbon of the ketone in the ether intermediate is deprotonated, forming an enolate. This enolate then undergoes an intramolecular aldol-type condensation, attacking the carbonyl carbon of the aldehyde group. The subsequent dehydration of the resulting aldol adduct leads to the formation of the furan ring, yielding the final 2-acetylbenzofuran product.
The use of potassium carbonate as a base is advantageous as it is cost-effective and sufficiently strong to deprotonate the phenol without causing unwanted side reactions. Acetone or a similar polar aprotic solvent is typically used to facilitate the dissolution of the reactants.
Visualized Synthetic Workflow
Caption: Synthetic workflow for 1-(5-Ethoxy-1-benzofuran-2-yl)ethan-1-one.
Detailed Experimental Protocol
This protocol is a self-validating system designed for reproducibility.
Materials and Reagents:
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4-Ethoxysalicylaldehyde
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Chloroacetone
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Anhydrous Potassium Carbonate (K₂CO₃)
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Acetone (reagent grade)
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Ethyl acetate (for chromatography)
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Hexane (for chromatography)
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Silica gel (for column chromatography, 230-400 mesh)
Procedure:
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Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-ethoxysalicylaldehyde (1 equivalent), anhydrous potassium carbonate (2 equivalents), and acetone (10 mL per gram of salicylaldehyde).
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Addition of Reagent: While stirring the suspension, add chloroacetone (1.2 equivalents) dropwise at room temperature.
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Reaction: Heat the reaction mixture to reflux and maintain this temperature with vigorous stirring for 8-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Filter the solid potassium carbonate and potassium chloride salts and wash the solid residue with a small amount of acetone.
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Solvent Removal: Combine the filtrate and the washings, and remove the acetone under reduced pressure using a rotary evaporator to obtain the crude product.
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Purification: Purify the crude residue by column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexane (e.g., starting with 5% ethyl acetate and gradually increasing to 20%).
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Isolation: Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield 1-(5-Ethoxy-1-benzofuran-2-yl)ethan-1-one as a solid. Dry the product under vacuum.
Characterization and Data Analysis
Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compound. The following data are representative of successfully synthesized 1-(5-Ethoxy-1-benzofuran-2-yl)ethan-1-one.
Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₂O₃ | [10] |
| Molecular Weight | 204.22 g/mol | [10] |
| Monoisotopic Mass | 204.078644 Da | [10][11] |
| Physical Form | Solid (predicted) | General observation |
| Purity | >95% (post-chromatography) | Standard expectation |
| CAS Number | 58583-72-5 | [10] |
Molecular Structure Visualization
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